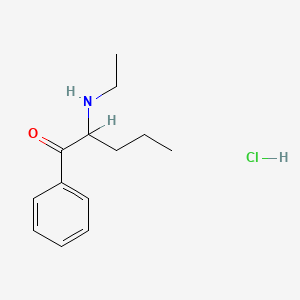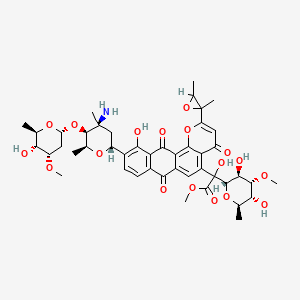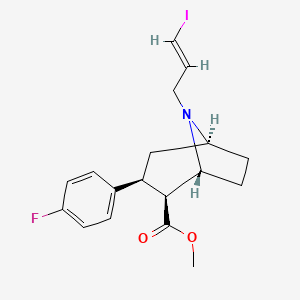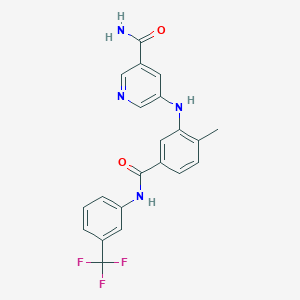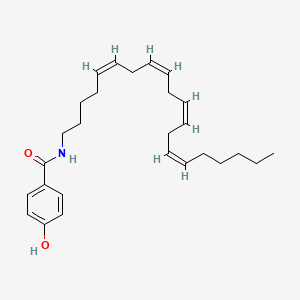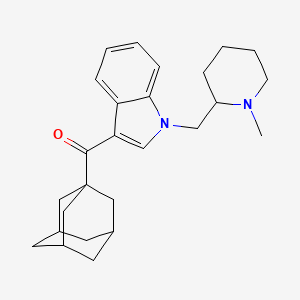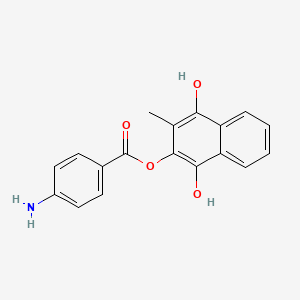
阿米法酮
科学研究应用
氨萘酮具有广泛的科学研究应用,包括:
化学: 它被用于研究内皮保护和毛细血管疾病。
生物学: 氨萘酮已被证明会干扰内皮稳态相关的生物介质,例如血管收缩剂和血管扩张剂分子.
医学: 该化合物用于治疗各种血管疾病,包括慢性静脉功能不全、雷诺氏现象和系统性硬化症.
工业: 氨萘酮用于生产用于治疗血管疾病的药物.
作用机制
氨萘酮通过抑制毛细血管中的红细胞聚集发挥作用,从而改善静脉回流并降低毛细血管脆性 . 它下调粘附分子(VCAM、ICAM、选择素)、血管收缩肽(内皮素-1)和促炎细胞因子(IL-6、IL-10、VEGF、TGF-β)的表达 . 这种对生物介质的调节有助于维持内皮稳态并减少血管疾病。
生化分析
Biochemical Properties
Aminaftone has been reported to enhance the wall resistance of veins, capillaries, and lymphatic vessels . It inhibits erythrocyte aggregation in capillaries, thereby improving venous return and treating capillary fragility . Aminaftone interacts with various biomolecules, including enzymes and proteins, to exert its effects .
Cellular Effects
Aminaftone has been shown to significantly reduce the release of Endothelin-1 (ET-1) in murine models after sclerotherapy . ET-1 is a potent vasoconstrictor peptide that is excessively released by endothelial cells and is involved in the pathogenesis of benign visual and neurological disturbances . Aminaftone’s ability to reduce ET-1 release suggests that it can influence cell function, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
Aminaftone exerts its effects at the molecular level by interfering with the production of ET-1 . It inhibits ET-1 production in cell cultures by interfering with the transcription of the pre-pro-endothelin-1 (PPET-1) gene . This mechanism of action does not influence Endothelin-converting enzyme (ECE) activity .
Temporal Effects in Laboratory Settings
In laboratory settings, Aminaftone has been shown to have temporal effects. For instance, it has been reported to increase skin blood perfusion in short-time in patients with Raynaud’s phenomenon
Dosage Effects in Animal Models
In animal models, Aminaftone has been shown to have a very low acute and long-term toxicity . No deaths or toxic symptoms were observed up to doses of 3.0 g/kg in rabbits, mice, and rats . In dogs, a dose of 1.5 g/kg produced no toxic symptoms
Metabolic Pathways
Aminaftone seems to interfere with the pathogenetic pathway of ET-1, downregulating in vitro PPET-1 gene expression in a dose- and time-dependent manner, decreasing the final production of ET-1
准备方法
氨萘酮的制备涉及一个两步合成路线。首先,在苯中,2-羟基-3-甲基-1,4-萘氢醌与对硝基苯甲酰卤发生酯化反应。 接着在二恶烷中进行加压催化氢化,得到最终产物 . 近年来,新的工艺采用了低毒性溶剂和温和反应条件,使其更适合于工业化生产 .
化学反应分析
氨萘酮会发生各种化学反应,包括:
氧化: 氨萘酮可以被氧化生成不同的产物,具体取决于使用的试剂和条件。
还原: 该化合物在特定条件下可以被还原,生成不同的衍生物。
取代: 氨萘酮可以发生取代反应,其中一个官能团被另一个取代。
这些反应中常用的试剂包括用于还原的氢气和用于氧化的各种氧化剂。 这些反应形成的主要产物取决于所用的具体条件和试剂 .
相似化合物的比较
氨萘酮在保护内皮细胞和改善静脉回流方面是独一无二的。类似的化合物包括:
1-萘酚: 具有羟基的萘衍生物。
氨基苯甲酸: 具有氨基和羧基的芳香族化合物。
苯胺: 一种简单的芳香胺。
属性
IUPAC Name |
(1,4-dihydroxy-3-methylnaphthalen-2-yl) 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-10-15(20)13-4-2-3-5-14(13)16(21)17(10)23-18(22)11-6-8-12(19)9-7-11/h2-9,20-21H,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMPBJUYFTWHKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1OC(=O)C3=CC=C(C=C3)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163725 | |
| Record name | 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14748-94-8 | |
| Record name | 1,2,4-Naphthalenetriol, 3-methyl-, 2-(4-aminobenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14748-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminaftone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014748948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminaphthone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13039 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINAPHTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03JLX11PE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the exact molecular targets of aminaphtone are not fully elucidated, studies suggest it exerts its effects primarily through modulation of endothelial cell function. Research indicates that aminaphtone can:
- Reduce vascular permeability: Aminaphtone may protect against endothelial permeability and stabilize capillary-like structures formed by human umbilical vein endothelial cells. This effect could be related to modulation of vascular endothelial cadherin (VE-cadherin) expression. [, , ]
- Counteract vasoconstriction: Aminaphtone has demonstrated an ability to downregulate the production of endothelin-1 (ET-1), a potent vasoconstrictor. This effect has been observed both in vitro and in vivo. [, , ]
- Influence adhesion molecule expression: Some evidence suggests aminaphtone might interfere with the expression of adhesion molecules, such as vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1), which play a role in inflammatory processes. []
ANone: The modulation of these pathways by aminaphtone is believed to contribute to:
- Improvement in microcirculation: Aminaphtone treatment has been associated with increased skin blood perfusion in patients with Raynaud's phenomenon, suggesting an improvement in microvascular blood flow. [, , ]
- Reduction of edema: Clinical studies have reported a reduction in edema in patients with chronic venous insufficiency treated with aminaphtone, possibly due to its effects on vascular permeability. [, , ]
- Potential anti-inflammatory effects: While not fully understood, the modulation of adhesion molecules and endothelin-1 by aminaphtone suggests a possible role in regulating inflammatory responses. []
ANone: Aminaphtone has the molecular formula C18H13NO4 and a molecular weight of 307.29 g/mol. []
ANone: While the provided research papers do not delve into detailed spectroscopic analysis, the crystal structure of the oxidized form of aminaphtone has been characterized. It reveals the presence of hydrogen-bonded molecular ribbons and stacking interactions between aromatic rings. []
ANone: Detailed information on the absorption, distribution, metabolism, and excretion of aminaphtone is limited in the provided research papers. Further pharmacokinetic studies are needed to fully elucidate its behavior in vivo.
ANone: Aminaphtone has generally been shown to be well-tolerated in clinical studies, with a low incidence of severe adverse effects. [, , ] The most commonly reported side effect is headache, which often resolves with dose reduction or discontinuation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



